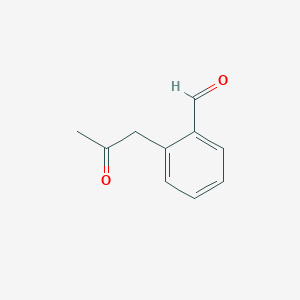

2-(2-Oxopropyl)benzaldehyde

Beschreibung

2-(2-Oxopropyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-oxopropyl group at the ortho position. This compound is structurally characterized by its ketone and aldehyde functional groups, which confer distinct reactivity in organic synthesis. It serves as a key intermediate in multicomponent reactions, such as the Biginelli reaction, where it participates in the formation of dihydropyrimidinones and related heterocycles . Its utility is highlighted in the synthesis of complex molecules, including carbazoles and isoquinoline derivatives, due to its ability to undergo cyclocondensation and electrophilic substitution reactions .

Eigenschaften

CAS-Nummer |

63830-81-9 |

|---|---|

Molekularformel |

C10H10O2 |

Molekulargewicht |

162.18 g/mol |

IUPAC-Name |

2-(2-oxopropyl)benzaldehyde |

InChI |

InChI=1S/C10H10O2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5,7H,6H2,1H3 |

InChI-Schlüssel |

ILEIYWXEKPFERN-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1=CC=CC=C1C=O |

Kanonische SMILES |

CC(=O)CC1=CC=CC=C1C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The reactivity and applications of 2-(2-Oxopropyl)benzaldehyde are best understood in comparison with analogs differing in substituents or backbone structure:

Key Findings :

- Aromatic vs. Aliphatic Aldehydes : The aromatic backbone of this compound stabilizes iminium intermediates in multicomponent reactions, unlike aliphatic aldehydes, which fail to form cyclized products due to poor cation stabilization .

- Electron-Withdrawing Substituents : Nitro groups (e.g., in 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehyde) enhance electrophilicity but may reduce yields in certain reactions due to excessive electron withdrawal .

- Steric and Electronic Effects : Substituents like methylthio groups alter reaction pathways, leading to divergent products (e.g., 1,4-diketones) under acidic conditions .

Reactivity in Multicomponent Reactions

- Biginelli Reaction: this compound reacts efficiently with β-ketophosphonates and urea to yield dihydropyrimidinone-phosphonates, whereas aliphatic aldehydes (e.g., propionaldehyde) are unreactive under identical conditions .

- Pictet–Spengler Cyclization : Unlike aliphatic aldehydes, this compound facilitates cyclization with amines to form tetrahydrofuropyridines, though strong electron-withdrawing groups (e.g., nitro) or aliphatic chains hinder the process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.